molecular formula C7H7N3O B14864654 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile

4-Ethyl-6-hydroxypyrimidine-5-carbonitrile

Cat. No.: B14864654
M. Wt: 149.15 g/mol
InChI Key: MTOPZJGCRGNWBP-UHFFFAOYSA-N
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Description

4-Ethyl-6-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3O. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are often explored for their potential as therapeutic agents due to their ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with guanidine carbonate under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 4-Ethyl-6-oxopyrimidine-5-carbonitrile.

    Reduction: Formation of 4-Ethyl-6-hydroxypyrimidine-5-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Explored for its potential as an antimicrobial and anticancer agent. .

    Medicine: Investigated for its potential use in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, some pyrimidine derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    4-Hydroxypyrimidine-5-carbonitrile: Lacks the ethyl group, which may affect its biological activity and reactivity.

    6-Hydroxypyrimidine-5-carbonitrile: Similar structure but without the ethyl group, leading to different chemical properties.

    4-Ethyl-5-hydroxypyrimidine-6-carbonitrile:

Uniqueness: 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-2-6-5(3-8)7(11)10-4-9-6/h4H,2H2,1H3,(H,9,10,11)

InChI Key

MTOPZJGCRGNWBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC=N1)C#N

Origin of Product

United States

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